3-bromo-4-iodo-1-methyl-1H-pyrazole
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Description
“3-bromo-4-iodo-1-methyl-1H-pyrazole” is a chemical compound with the molecular formula C4H4BrIN2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 286.9 .
Synthesis Analysis
The synthesis of pyrazoles involves a variety of methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction conditions are mild, and the substrate scope is broad .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C4H4BrIN2/c1-8-2-3 (6)4 (5)7-8/h2H,1H3 . The compound has a boiling point of 291.1±20.0 C at 760 mmHg .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a boiling point of 291.1±20.0 C at 760 mmHg . The compound is sparingly soluble in water .Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
For instance, iodine catalyzes a cascade reaction between enaminones, hydrazines, and DMSO to provide 1,4-disubstituted pyrazoles .
Biochemical Pathways
Pyrazole derivatives are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
3-bromo-4-iodo-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrIN2/c1-8-2-3(6)4(5)7-8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNNSZUIOUGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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